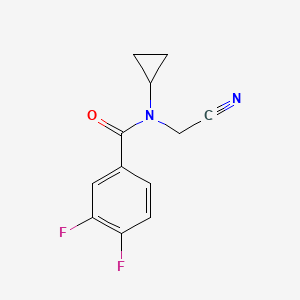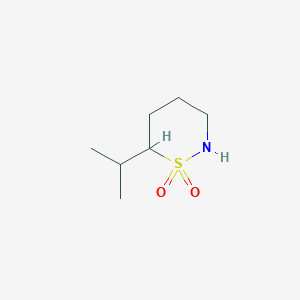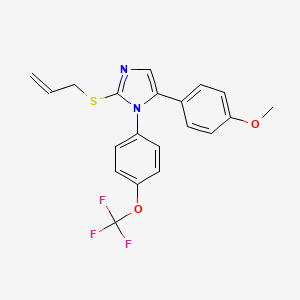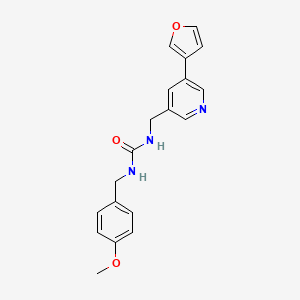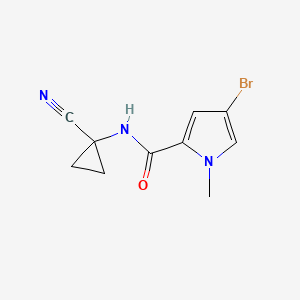
4-Bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a bromine atom, a cyanocyclopropyl group, and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would have a pyrrole ring at its core, with the bromine atom, cyanocyclopropyl group, and carboxamide group attached to it.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The pyrrole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The compound 4-Bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide is a derivative of pyrrole, a class of compounds known for their utility in various chemical syntheses. Research into related compounds, such as 3-Bromo-1-methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, has explored cyclization reactions to form complex structures, revealing insights into their potential applications in developing new chemical entities. Such compounds are typically characterized through crystallographic analysis to understand their molecular and crystal structures, aiding in the development of materials with specific chemical properties (Zeng, 2006).
Bromination Techniques
The process of introducing bromine atoms into pyrrole derivatives has been investigated to enhance the chemical utility of such compounds. Studies on the bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles have highlighted the role of bromoperoxidase-catalyzed oxidations in achieving high yields of brominated products. This approach is crucial for the synthesis of brominated marine natural products and other bioactive compounds, demonstrating the significance of selective bromination in medicinal chemistry and natural product synthesis (Wischang & Hartung, 2011).
Bioorganic and Medicinal Applications
The structural motif of pyrrole carboxamide derivatives, similar to this compound, has been explored for various bioorganic and medicinal applications. Research on polyamide platinum anticancer complexes designed to target specific DNA sequences showcases the therapeutic potential of pyrrole carboxamide derivatives. These complexes have been studied for their ability to bind to DNA selectively, demonstrating a promising approach towards the development of novel anticancer agents with specific gene targets (Jaramillo et al., 2006).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-N-(1-cyanocyclopropyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-14-5-7(11)4-8(14)9(15)13-10(6-12)2-3-10/h4-5H,2-3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAJMYUKBQMUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2(CC2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2636402.png)
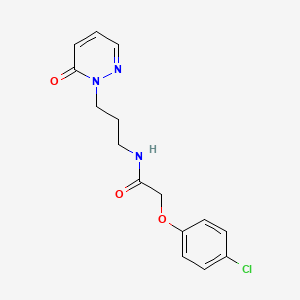
![Ethyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2636404.png)
![5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2636405.png)
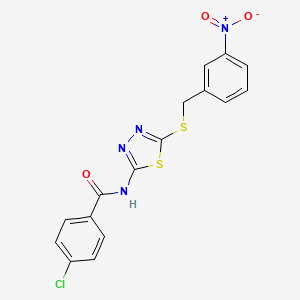

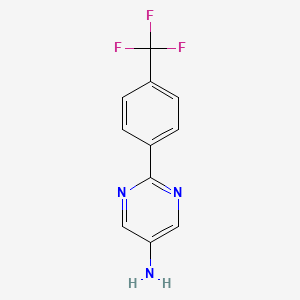

![N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2636416.png)
![2,4-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636417.png)
